molecular formula C23H19F3N4O3S B2996849 N-(2-(1H-pyrazol-1-yl)ethyl)-3-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396888-97-3

N-(2-(1H-pyrazol-1-yl)ethyl)-3-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2996849
CAS No.: 1396888-97-3
M. Wt: 488.49
InChI Key: HGEHFEIJDCTXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-(1H-pyrazol-1-yl)ethyl)-3-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The pyrazole ring is attached to a benzo[d]thiazol-2-yl group and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group.

Scientific Research Applications

Heterocyclic Synthesis

N-(2-(1H-pyrazol-1-yl)ethyl)-3-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound involved in the synthesis of heterocyclic compounds. These compounds have wide applications in various fields of chemistry and medicine. For example, they are used in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Antibacterial Agents

Derivatives of this compound have shown promise as antibacterial agents. Specific compounds synthesized from this chemical framework have demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Anti-Inflammatory and Antioxidant Properties

Some derivatives of this compound have been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies are crucial in identifying new therapeutic agents with multiple health benefits (Küçükgüzel et al., 2013).

Herbicidal Activity

Research has been conducted on pyrazole-4-carboxamide derivatives of this compound to assess their herbicidal activity. These studies are essential for developing new, more efficient, and environmentally friendly herbicides (Ohno et al., 2004).

Anti-Tumor Agents

Compounds derived from this chemical structure have shown significant effects against various cancer cell lines, indicating their potential as anti-tumor agents. Such research is vital for the development of new cancer treatments (Nassar et al., 2015).

Tuberculosis Treatment

Some analogs of this compound have been studied for their inhibitory effects against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis (Jeankumar et al., 2013).

Properties

IUPAC Name

2-methyl-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O3S/c1-14-20(33-17-8-3-2-7-16(17)32-14)21(31)30(13-12-29-11-5-10-27-29)22-28-19-15(23(24,25)26)6-4-9-18(19)34-22/h2-11,14,20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEHFEIJDCTXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N(CCN3C=CC=N3)C4=NC5=C(C=CC=C5S4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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